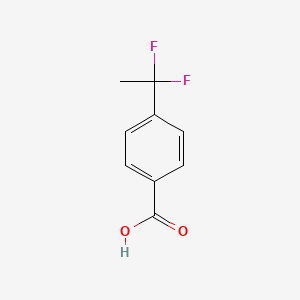

4-(1,1-Difluoroethyl)benzoic acid

Beschreibung

Significance of Fluorine in Organic Molecules for Advanced Materials and Pharmaceutical Sciences

The element fluorine possesses a unique combination of properties that make it a powerful tool in molecular design. Its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can dramatically alter the characteristics of an organic molecule. numberanalytics.com In the realm of pharmaceutical sciences, the introduction of fluorine can enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target. numberanalytics.comresearchgate.net This often leads to improved potency, better bioavailability, and a longer duration of action. numberanalytics.com For example, the presence of fluorine can block metabolic pathways that would otherwise deactivate a drug, a strategy employed in numerous successful pharmaceuticals. numberanalytics.com

In materials science, fluorination is used to create materials with exceptional properties. Fluoroorganic compounds are integral to the development of liquid crystals, advanced polymers, and surfactants. acs.orgyoutube.com The incorporation of fluorine can lead to increased thermal stability, chemical resistance, and unique electronic properties, making these materials valuable for a host of high-performance applications. acs.orgyoutube.com

Overview of Benzoic Acid Scaffolds in Synthetic and Medicinal Chemistry

The benzoic acid scaffold is a fundamental building block in both synthetic and medicinal chemistry. nih.gov Its simple, yet versatile, structure provides a reliable platform for the construction of more complex molecules. nih.gov In medicinal chemistry, the carboxylic acid group of benzoic acid can act as a key interaction point with biological targets, and the aromatic ring can be readily functionalized to optimize a compound's pharmacological profile. nih.gov Benzoic acid and its derivatives are found in a wide array of therapeutic agents and are also used as preservatives in many pharmaceutical formulations due to their antimicrobial properties. nih.govdrugbank.com

Research Context for 4-(1,1-Difluoroethyl)benzoic acid

This compound emerges as a compound of significant interest at the intersection of fluorine chemistry and benzoic acid's utility. This molecule strategically places a 1,1-difluoroethyl group at the para-position of the benzoic acid ring. This specific substitution is not arbitrary; the difluoroethyl group is known to influence a molecule's electronic properties and can serve as a lipophilic hydrogen bond donor, which can be crucial for molecular recognition and binding.

The compound is primarily recognized as a valuable synthetic intermediate. Its structure allows for further chemical modification, making it a key component in the synthesis of more elaborate molecules for agrochemical and pharmaceutical research. The presence of the difluoroethyl group can impart the aforementioned benefits of fluorination, such as enhanced metabolic stability and altered lipophilicity, to the final products.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 55805-14-6 sigmaaldrich.com |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol sigmaaldrich.com |

Further properties such as melting point, boiling point, and solubility are not consistently reported across publicly available scientific literature.

Synthetic Approaches

The synthesis of fluorinated benzoic acids can be achieved through various methods. For instance, the Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring, which involves the diazotization of an aminobenzoic acid precursor. wikipedia.org While specific, detailed synthetic routes for this compound are not extensively documented in readily accessible literature, the synthesis of analogous compounds often involves multi-step processes. These can include the introduction of the fluorinated alkyl chain via cross-coupling reactions or the modification of a precursor molecule that already contains the difluoroethyl group. vulcanchem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1,1-difluoroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-9(10,11)7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOQPEQDJAOTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4 1,1 Difluoroethyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that readily undergoes reactions such as conversion to acyl chlorides, esters, and amides, as well as decarboxylation under specific conditions.

Formation of Acyl Chlorides and Esters

The conversion of carboxylic acids to more reactive acyl chlorides is a fundamental transformation in organic synthesis. For benzoic acid derivatives, this is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com For instance, 4-(fluorosulfonyl)benzoyl chloride can be synthesized from the corresponding carboxylic acid using thionyl chloride. chemicalbook.com This process is analogous to the general preparation of benzoyl chloride derivatives. orgsyn.org Similarly, 4-fluorobenzoyl chloride can be prepared from 4-fluorotoluene (B1294773) through chlorination to 4-fluorotrichlorotoluene, followed by hydrolysis. google.com

Esterification, the formation of esters from carboxylic acids and alcohols, is a common reaction. iajpr.com This can be catalyzed by acids or mediated by coupling agents. google.comijstr.orggoogle.com For example, the esterification of benzoic acid with alcohols can be carried out under solvent-free conditions using a solid acid catalyst like modified montmorillonite (B579905) K10. ijstr.org Continuous processes for preparing benzoic acid esters have also been developed. google.com Potential side reactions during esterification can include condensation between two benzoic acid derivative molecules. researchgate.net

Table 1: Reagents for Acyl Chloride and Ester Formation

| Transformation | Reagent | Catalyst/Conditions | Reference |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Heat | chemicalbook.com |

| Acyl Chloride Formation | Oxalyl chloride | - | - |

| Acyl Chloride Formation | Benzoyl chloride | 1,4-dioxane, 40°C | chemicalbook.com |

| Esterification | Alcohol | Acid catalyst (e.g., H₂SO₄) | iajpr.com |

| Esterification | Alcohol | Solid acid catalyst (e.g., Montmorillonite K10) | ijstr.org |

| Esterification | Alcohol | Tin(II) compounds | google.com |

Amidation and Esterification Reactions

Amidation, the formation of an amide from a carboxylic acid and an amine, is a crucial reaction in the synthesis of many biologically active molecules. researchgate.net This transformation can be achieved using various coupling agents to activate the carboxylic acid. lookchemmall.comluxembourg-bio.com Reagents like triphenylphosphine (B44618) (PPh₃) and iodine (I₂) can mediate the amidation of benzoic acids with a variety of amines, with the reaction's success often depending on the order of reagent addition. rsc.org Titanium tetrachloride (TiCl₄) has also been employed as a condensing agent for the direct coupling of carboxylic acids and amines. nih.gov

The choice of reagents and reaction conditions can influence the yield and selectivity of both amidation and esterification reactions. For instance, in a comparative study of amide-bond forming reagents in aqueous media, several reagents were found to be effective for the coupling of carboxylic acids with amines. luxembourg-bio.com

Table 2: Conditions for Amidation of Benzoic Acid Derivatives

| Amine Type | Coupling Reagent/Mediator | Solvent/Conditions | Outcome | Reference |

| Primary and Secondary Aliphatic Amines | PPh₃/I₂ | - | Good to excellent yields | rsc.org |

| Primary Aromatic Amines | PPh₃/I₂ | - | Good yields | rsc.org |

| Electron-deficient Aromatic Amines | PPh₃/I₂ | - | Low yield | rsc.org |

| Various Amines | TiCl₄ | Pyridine, 85°C | Moderate to excellent yields | nih.gov |

| Benzylamine | Various coupling reagents | NMP/water or MeCN/water | Moderate to high yields | luxembourg-bio.com |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, from benzoic acids is generally challenging due to the stability of the aromatic ring. nih.gov However, under certain conditions, this transformation can be achieved. Transition-metal-mediated or -catalyzed thermal decarboxylation can generate arylmetal intermediates, though this often requires harsh reaction conditions and activating ortho-substituents. nih.gov A more recent approach involves a photoinduced, copper-catalyzed radical decarboxylation that can proceed at milder temperatures. nih.gov This method allows for the synthesis of phenols from benzoic acids via a decarboxylative hydroxylation process. nih.gov

Reactions Involving the Aromatic Ring

The aromatic ring of 4-(1,1-difluoroethyl)benzoic acid can also undergo various transformations, primarily through electrophilic aromatic substitution or by functionalization of a pre-existing aryl halide derivative.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.orgmasterorganicchemistry.com Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org The substituent already present on the benzene (B151609) ring directs the incoming electrophile to a specific position (ortho, meta, or para). libretexts.orgyoutube.com

For this compound, the existing substituents—the 1,1-difluoroethyl group and the carboxylic acid group—will influence the position of further substitution. The carboxylic acid group is a deactivating, meta-directing group. The 1,1-difluoroethyl group is also expected to be deactivating and meta-directing due to the electron-withdrawing nature of the fluorine atoms. Therefore, electrophilic substitution on this molecule would likely occur at the positions meta to both existing groups.

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Catalyst | Typical Product | Reference |

| Nitration | NO₂⁺ | H₂SO₄ | Nitrobenzene derivative | libretexts.org |

| Halogenation | Br⁺, Cl⁺, I⁺ | FeX₃ or AlX₃ | Halogenated benzene derivative | wikipedia.org |

| Sulfonation | SO₃ | H₂SO₄ (fuming) | Benzenesulfonic acid derivative | libretexts.org |

| Friedel-Crafts Acylation | RCO⁺ | AlCl₃ | Acyl benzene derivative | wikipedia.org |

| Friedel-Crafts Alkylation | R⁺ | AlCl₃ | Alkyl benzene derivative | wikipedia.org |

Functionalization via Cross-Coupling at Aryl Halide Derivatives

To introduce a wider range of functional groups onto the aromatic ring, a common strategy involves the use of aryl halide derivatives in cross-coupling reactions. For example, a halogen atom can be introduced onto the aromatic ring of a benzoic acid derivative, which can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the halogen. The binding interactions of various halo-benzoic acids have been studied, indicating their potential as precursors in further synthetic transformations. nih.gov

Reactions Involving the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group (-CF₂CH₃) is a key moiety that imparts specific properties to the benzoic acid scaffold. Its reactivity is centered on the stability of the difluoromethyl group and its potential to engage in non-covalent interactions.

The difluoromethyl (CF₂H) group is generally considered chemically stable due to the high strength of the carbon-fluorine bond. rsc.org This stability makes it a desirable feature in medicinal chemistry, as it can enhance metabolic resistance. nih.govnih.gov However, under specific conditions, the CF₂H group can undergo transformations.

Recent research has demonstrated that the C-H bond within the CF₂H group can be activated. For instance, deprotonation of Ar-CF₂H compounds can be achieved using a combination of a strong Brønsted superbase and a weak Lewis acid, leading to the formation of nucleophilic Ar-CF₂⁻ synthons. nih.gov These intermediates can then react with various electrophiles, enabling the construction of new C-C bonds at the difluorinated carbon. nih.gov

Furthermore, the CF₂H group can be involved in radical reactions. researchgate.net For example, the difluoromethyl radical can be generated and subsequently used in the difluoromethylation of aromatic and heteroaromatic compounds. rsc.orgrsc.org

Here is a table summarizing the types of transformations the CF₂H group can undergo:

| Transformation Type | Description | Key Reagents/Conditions |

| Deprotonation/Nucleophilic Addition | Activation of the C-H bond to form a nucleophile that can react with electrophiles. | Brønsted superbase, weak Lewis acid |

| Radical Reactions | Generation of a difluoromethyl radical for addition to other molecules. | Radical initiators, photoredox catalysis |

The difluoromethyl group is recognized as a weak hydrogen bond donor. bohrium.combeilstein-journals.orgjst.go.jp The presence of two highly electronegative fluorine atoms polarizes the C-H bond, making the hydrogen atom partially positive and capable of forming hydrogen bonds with suitable acceptors like oxygen or nitrogen atoms. nih.govbeilstein-journals.org This hydrogen bonding ability is a significant feature, as it allows the CF₂H group to act as a bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH) or thiol (-SH) groups. nih.govbeilstein-journals.orgchemistryviews.org

The strength of the hydrogen bond formed by a CF₂H group is influenced by its chemical environment. nih.gov For instance, the attachment of the CF₂H group to an electron-withdrawing system can enhance its hydrogen bond donating capacity. beilstein-journals.org Quantum mechanical calculations have estimated the binding energy of CF₂H···O interactions to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org

Experimental studies using techniques like NMR and IR spectroscopy have provided evidence for both intramolecular and intermolecular hydrogen bonding involving the CF₂H group. nih.gov The ability of the difluoromethyl moiety to participate in these interactions has important implications for the conformational preferences and intermolecular interactions of molecules containing this group. nih.govnih.gov

The following table compares the hydrogen bond donor properties of the CF₂H group with other common functional groups:

| Functional Group | Hydrogen Bond Donor Ability |

| Hydroxyl (-OH) | Strong |

| Thiol (-SH) | Moderate |

| Difluoromethyl (-CF₂H) | Weak |

| Methyl (-CH₃) | Very Weak/None |

Stereochemical Considerations in this compound Derivatives

While this compound itself is achiral, the introduction of chirality can occur during the synthesis of its derivatives. If a reaction creates a new stereocenter in a derivative of this compound, the potential for stereoisomers (enantiomers or diastereomers) arises.

For example, if the carboxylic acid group is converted to an amide with a chiral amine, the resulting product will be a mixture of diastereomers. Similarly, reactions at a position alpha to the difluoroethyl group, if they introduce a new substituent, could create a chiral center.

The synthesis of specific stereoisomers often requires the use of chiral reagents, catalysts, or starting materials. Stereoselective synthesis is a critical aspect of medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. While the literature specifically on stereoselective syntheses starting from this compound is not extensive, the general principles of asymmetric synthesis would apply to its derivatives.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural determination of "4-(1,1-Difluoroethyl)benzoic acid," offering insights into its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of "this compound," providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule. chemical-label.com The presence of fluorine atoms necessitates the use of ¹⁹F NMR in addition to standard ¹H and ¹³C NMR for a complete structural elucidation. synquestlabs.com

¹H NMR: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the difluoroethyl group, and the acidic proton of the carboxylic acid. The aromatic protons typically appear as a set of doublets in the downfield region (δ 7.5-8.2 ppm) due to their distinct chemical environments. docbrown.inforsc.org The methyl protons of the 1,1-difluoroethyl group are expected to resonate as a triplet (around δ 2.0 ppm) due to coupling with the two adjacent fluorine atoms. The carboxylic acid proton will likely be observed as a broad singlet at a very downfield chemical shift (δ > 10 ppm). docbrown.infohmdb.ca

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position (around δ 165-175 ppm). researchgate.netdocbrown.info The aromatic carbons will show signals in the range of δ 125-140 ppm. The carbon atom attached to the difluoroethyl group will exhibit coupling with the fluorine atoms (C-F coupling). The carbons of the difluoroethyl group will also have characteristic chemical shifts, with the difluorinated carbon appearing as a triplet in the proton-decoupled spectrum. researchgate.netscispace.com

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For "this compound," a single resonance is expected for the two equivalent fluorine atoms. This signal will be split into a quartet due to coupling with the three protons of the adjacent methyl group. The chemical shift of this signal provides a unique fingerprint for the difluoroethyl group. rsc.orgdiva-portal.orgspectrabase.comspectrabase.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | >10 | broad singlet | -COOH |

| ¹H | 7.5-8.2 | doublet of doublets | Aromatic CH |

| ¹H | ~2.0 | triplet | -CH₃ |

| ¹³C | 165-175 | singlet | -COOH |

| ¹³C | 125-140 | multiple signals | Aromatic C |

| ¹³C | Not specified | triplet | -CF₂- |

| ¹³C | Not specified | singlet | -CH₃ |

| ¹⁹F | Not specified | quartet | -CF₂- |

Note: The exact chemical shifts and coupling constants would need to be determined from experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation pattern of "this compound," which has a molecular weight of 186.16 g/mol . synquestlabs.comoakwoodchemical.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 186. Key fragmentation pathways would likely involve the loss of the carboxyl group (-COOH) to give a fragment at m/z 141, and the loss of the ethyl group. The fragmentation of the difluoroethyl side chain could also lead to characteristic ions.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that is well-suited for the analysis of "this compound." It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for identifying and quantifying the compound in complex mixtures. researchgate.netmassbank.eunist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Expected m/z | Assignment |

| HRMS | 186.0492 | [M]⁺ (Calculated for C₉H₈F₂O₂) |

| MS | 186 | Molecular ion [M]⁺ |

| MS | 141 | [M-COOH]⁺ |

| MS | 121 | [M-CF₂H-CO]⁺ |

| MS | 109 | [C₇H₅O]⁺ |

Note: The fragmentation pattern is predicted and would need to be confirmed by experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound." The IR spectrum will show characteristic absorption bands for the carboxylic acid and the fluorinated alkyl group.

The carboxylic acid group will give rise to a very broad O-H stretching band in the region of 2500-3300 cm⁻¹. docbrown.inforesearchgate.net The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak around 1700 cm⁻¹. docbrown.info The spectrum will also display aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The presence of the difluoroethyl group will be indicated by strong C-F stretching absorptions, which are typically found in the 1000-1200 cm⁻¹ range. nist.govresearchgate.netchegg.com

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1450-1600 | Medium to Strong | Aromatic C=C stretch |

| 1000-1200 | Strong | C-F stretch |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating "this compound" from impurities and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity and for the quantification of "this compound." rsc.org Reversed-phase HPLC, typically using a C18 column, is well-suited for this purpose. helixchrom.comsigmaaldrich.com

A common mobile phase would consist of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer or water with a small amount of acid like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ust.eduupb.ro The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase. Detection is usually achieved using a UV detector, as the aromatic ring of the benzoic acid derivative absorbs UV light. ust.eduusda.gov The purity of the compound can be determined by the relative area of its peak in the chromatogram, while quantification is achieved by comparing the peak area to that of a known standard.

Table 4: Typical HPLC Parameters for the Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or 254 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These are general conditions and may need to be optimized for the specific analysis of this compound.

Gas Chromatography (GC) Applications

Gas chromatography (GC) can also be employed for the analysis of "this compound," although it typically requires a derivatization step to increase the volatility of the compound. journalijar.comscholarsresearchlibrary.com The carboxylic acid group is polar and not very volatile, which can lead to poor peak shape and thermal degradation in the GC system.

To overcome this, the benzoic acid is often converted to a more volatile ester, for example, by reaction with a derivatizing agent like BF₃ in methanol to form the methyl ester. nih.govresearchgate.net The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. GC-MS combines the high separation efficiency of GC with the powerful identification capabilities of MS, making it a valuable tool for the analysis of complex mixtures containing "this compound." nih.govresearchgate.net

Advanced X-ray Crystallography for Molecular Geometry

A comprehensive search of public scientific databases, including the Cambridge Crystallographic Data Centre (CCDC) and other chemical literature, indicates that a complete single-crystal X-ray diffraction study for this compound has not been reported in the public domain. Therefore, precise experimental data on its crystal structure, unit cell, and specific geometric parameters are not available.

However, the principles of X-ray crystallography and extensive data from closely related analogs, such as benzoic acid and other fluorinated derivatives, allow for a scientifically rigorous prediction of its molecular geometry and solid-state packing. X-ray crystallography is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

Predicted Molecular Geometry and Structural Features

For this compound, the molecule would consist of a planar benzene (B151609) ring substituted at the 1- and 4-positions. The carboxylic acid group (-COOH) and the 1,1-difluoroethyl group (-CH(F₂)CH₃) are attached to this ring.

The geminal difluoro-substitution on the ethyl group is expected to have a significant impact on the molecule's conformation. The steric bulk and electronegativity of the fluorine atoms would influence the rotational barrier around the C(aromatic)-C(ethyl) bond, dictating the preferred orientation of the difluoroethyl group relative to the plane of the benzene ring.

In the solid state, benzoic acids characteristically form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. It is highly probable that this compound would exhibit this same supramolecular synthon, where two molecules are linked by a pair of O—H···O hydrogen bonds, forming a stable eight-membered ring.

The table below presents expected values for key geometric parameters based on data from known structures of similar molecules. These are representative values and would require experimental verification by X-ray crystallography.

| Parameter | Atoms Involved | Expected Value | Comment |

|---|---|---|---|

| Bond Length | C=O | ~1.25 Å | Typical double bond in a hydrogen-bonded carboxyl group. |

| Bond Length | C-O | ~1.30 Å | Typical single bond in a hydrogen-bonded carboxyl group. |

| Bond Length | C-F | ~1.35 Å | Standard carbon-fluorine single bond length. |

| Bond Angle | O=C-O | ~123° | Angle within the carboxylic acid group. |

| Bond Angle | F-C-F | ~106° | Reflects sp³ hybridization, slightly compressed by fluorine repulsion. |

| Torsion Angle | C-C-C-O | Near 0° or 180° | Describes the planarity of the carboxylic acid group with the benzene ring. |

Computational and Theoretical Studies on 4 1,1 Difluoroethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic and structural properties of molecules. For 4-(1,1-Difluoroethyl)benzoic acid, these methods reveal key features that govern its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on substituted benzoic acids have shown that various calculated parameters correlate well with experimental observations. researchgate.netpsu.edu For instance, the calculated charges on the atoms of the carboxylic acid group and the energy difference between the acid and its conjugate base can be excellent indicators of pKa. researchgate.net

The reactivity of a molecule is closely linked to its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For a related compound, 4-mercaptobenzoic acid, the HOMO-LUMO gap was determined theoretically using DFT at the B3LYP/6-311++G(**) level. nih.gov Similar calculations for this compound would provide insights into its kinetic stability and chemical reactivity.

Fukui functions, derived from DFT, can predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com For benzoic acids with electron-withdrawing substituents, the Fukui function for nucleophilic attack (f+(r)) indicates the regions most susceptible to gaining an electron. mdpi.com In the case of this compound, the difluoroethyl group is strongly electron-withdrawing, and thus, analysis of the f+(r) would highlight reactive sites on the molecule.

Table 1: Calculated Electronic Properties of Benzoic Acid Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzoic Acid | -7.5 | -1.2 | 6.3 |

| 4-Fluorobenzoic acid | -7.6 | -1.3 | 6.3 |

| 4-(Trifluoromethyl)benzoic acid | -8.1 | -1.9 | 6.2 |

Note: The values for this compound are predictive and would require specific DFT calculations for confirmation.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For a molecule like 4-mercaptobenzoic acid, MEP analysis has identified hydrogen bond donors and acceptors. nih.gov In this compound, the MEP map would likely show a region of high negative potential around the carboxylic oxygen atoms, making them sites for hydrogen bonding and interaction with electrophiles. The fluorine atoms of the difluoroethyl group, due to their high electronegativity, would create a region of positive potential around the adjacent carbon and hydrogen atoms.

Prediction and Analysis of Physico-chemical Properties (as research topics)

Computational methods are increasingly used to predict the physicochemical properties of molecules, which is crucial in fields like drug discovery and materials science.

The acidity of a carboxylic acid, quantified by its pKa value, is strongly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion through inductive or resonance effects. pharmaguideline.compearson.com Conversely, electron-donating groups decrease acidity. pharmaguideline.com

The 1,1-difluoroethyl group at the para position of the benzoic acid is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect stabilizes the negative charge on the carboxylate anion, thereby increasing the acidity of this compound compared to benzoic acid itself. pharmaguideline.com Computational studies have demonstrated excellent correlations between calculated parameters (like atomic charges and protonation energies) and experimental pKa values for a series of substituted benzoic acids. psu.edu These models can be used to predict the pKa of this compound with a high degree of accuracy.

Table 2: Experimental and Predicted pKa Values of Substituted Benzoic Acids

| Substituent (at para-position) | Hammett Constant (σp) | Experimental pKa | Predicted pKa (from computational model) |

|---|---|---|---|

| -H | 0.00 | 4.20 | 4.20 |

| -F | 0.06 | 4.14 wikipedia.org | 4.15 |

| -Cl | 0.23 | 3.99 | 3.98 |

| -CF3 | 0.54 | 3.66 | 3.65 |

| -CH2CH3 | -0.15 | 4.35 | 4.36 |

| -CH(F)CH3 | (Estimated > 0) | (Predicted < 4.20) | (Requires specific calculation) |

Note: The pKa values are illustrative and depend on the specific computational model used. The values for the fluoroethyl-substituted benzoic acids are estimations based on electronic effects.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in medicinal chemistry as it affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine atoms into a molecule generally increases its lipophilicity. researchgate.net However, the effect is not always straightforward and can be influenced by the molecular context. acs.orgnih.govresearchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-mercaptobenzoic acid |

| Benzoic Acid |

| 4-Fluorobenzoic acid |

| 4-(Trifluoromethyl)benzoic acid |

| 4-chlorobenzoic acid |

| 4-ethylbenzoic acid |

Molecular Distortion and Aromaticity Assessment

The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the ethyl group, which in turn influences the electronic distribution within the aromatic ring. This can affect bond lengths and angles. While specific computational studies detailing the exact bond distortions for this compound are not widely published, analysis of similar substituted benzoic acids provides a framework for understanding these effects. For instance, computational studies on various substituted benzoic acids have been performed using methods like Density Functional Theory (DFT) and molecular dynamics simulations to analyze their self-association and interaction with solvents. ucl.ac.uk

The aromaticity of the benzene (B151609) ring can be assessed using several computational indices. These include geometric criteria like the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the deviation of bond lengths from an ideal aromatic system, and magnetic criteria such as Nucleus-Independent Chemical Shift (NICS). NICS calculations, for example, have been used to evaluate the aromaticity of benzoic acid under the influence of external electric fields, demonstrating how electronic perturbations can alter the aromatic character. rsc.org The introduction of the electron-withdrawing difluoroethyl group is anticipated to have a measurable impact on these aromaticity indices.

Table 1: Computational Methods for Analyzing Substituted Benzoic Acids

| Computational Method | Application | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, reaction mechanisms, aromaticity calculations. | ucl.ac.ukrsc.org |

| Molecular Dynamics (MD) | Simulation of molecular motion, solvent effects, self-association. | ucl.ac.uk |

| Ab initio methods (e.g., MP2) | High-accuracy electronic structure calculations. | rsc.org |

This table is interactive. Click on the headers to sort.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate mechanisms of chemical reactions. For derivatives of benzoic acid, this includes understanding reaction pathways, identifying transition states, and calculating activation energies. While specific computational studies on the reaction mechanisms of this compound are not prevalent in the reviewed literature, the general reactivity of benzoic acids has been a subject of computational investigation.

For example, DFT calculations have been employed to study the palladium-catalyzed meta-C–H olefination of benzoic acid derivatives. nih.gov These studies help in designing new templates and understanding the regioselectivity of such reactions by comparing the energy barriers of different mechanistic pathways. nih.gov Similarly, the mechanisms of reactions involving the carboxylic acid group, such as esterification or amide formation, can be modeled to understand the role of catalysts and reaction conditions. researchgate.netmdpi.com

The synthesis of benzoic acid and its derivatives can occur through various routes, such as the oxidation of alkylbenzenes or through Grignard reactions with carbon dioxide. youtube.com Computational chemistry can model these transformations to predict yields and potential byproducts. For instance, the multi-step synthesis of other complex benzoic acid derivatives has been planned and analyzed, involving reactions like sulfonylation followed by oxidation. mdpi.com The principles from these studies are applicable to understanding the potential synthetic transformations and reactivity of this compound.

Bioisosteric Relationships of the Difluoromethyl Group

Bioisosterism is a fundamental concept in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance desired biological or physicochemical characteristics. informahealthcare.com Fluorine and fluorine-containing groups are frequently used as bioisosteres due to their unique properties. researchgate.net The difluoromethyl group (CHF2) and, by extension, the 1,1-difluoroethyl group, are of significant interest as bioisosteres.

The introduction of fluorine can modulate several properties of a molecule, including:

Lipophilicity: Fluorination often increases lipophilicity, which can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage. Replacing a metabolically vulnerable C-H bond with a C-F bond can block unwanted metabolism. u-tokyo.ac.jp

Acidity (pKa): The strong electron-withdrawing nature of fluorine atoms can significantly alter the acidity of nearby functional groups.

Conformation: Fluorine substitution can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target. u-tokyo.ac.jp

The difluoromethyl group can act as a bioisostere for various functional groups, including a hydroxyl group or, in some contexts, a thiol. The 1,1-difluoroethyl substituent on the benzoic acid ring modifies the electronic properties of the entire molecule, distinguishing it from non-fluorinated analogs. This strategic modification is a key tool in drug discovery for optimizing lead compounds. informahealthcare.comrsc.org

While the difluoroethyl group itself is not a direct bioisostere of the carboxylic acid, the entire this compound molecule can be seen in the context of bioisosteric replacement for other molecular scaffolds in drug design. The carboxylic acid moiety itself is a common target for bioisosteric replacement to improve properties like cell permeability and reduce rapid metabolism. nih.gov

Table 2: Common Non-Classical Bioisosteres for a Carboxylic Acid

| Bioisostere | Key Features |

|---|---|

| Tetrazole | Similar pKa to carboxylic acid, more lipophilic. |

| Acyl Sulfonamide | Acidic proton, can mimic hydrogen bonding. |

| Hydroxamic Acid | Can act as a chelating group. |

| Thiazolidinedione | Acidic proton, used in certain drug classes. |

This table is interactive. Click on the headers to sort.

Role and Applications of 4 1,1 Difluoroethyl Benzoic Acid in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Bioactive Molecules

The strategic incorporation of 4-(1,1-Difluoroethyl)benzoic acid into drug candidates is a testament to its versatility in medicinal chemistry. Its utility spans from being a crucial starting material to a key component in sophisticated pharmacophore design, all while leveraging the unique properties of fluorine to optimize drug-like characteristics.

As a Key Intermediate in Pharmaceutical Synthesis

This compound serves as a fundamental building block in the synthesis of a variety of pharmaceutical agents. The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including amidation, esterification, and various coupling reactions. This allows for its integration into larger, more complex molecular architectures. For instance, it can be a precursor for the synthesis of compounds where the benzoic acid moiety is essential for interacting with a biological target. The gem-difluoroalkene group, which can be synthesized from related difluoromethyl structures, is noted for its metabolic stability and its ability to act as an electrophile, making it a valuable substructure in pharmaceuticals and agrochemicals. nih.gov

Modulating Biological Activity and Pharmacokinetics Through Fluorine Incorporation

The introduction of fluorine atoms into a drug molecule can profoundly influence its biological activity and pharmacokinetic profile. nih.govannualreviews.org The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the molecule's binding affinity to its target and its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govlouisville.edu Fluorine substitution can lead to increased lipophilicity, which often enhances a drug's ability to cross cell membranes and improves its bioavailability. wikipedia.org Furthermore, the carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation and extending their duration of action in the body. wikipedia.orgnih.gov

Structure-Activity Relationship (SAR) Studies on Difluoroethyl-Substituted Compounds

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological effects. The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs allow researchers to identify the key structural features required for optimal therapeutic efficacy. youtube.com

Impact of Difluoroethyl Group on Receptor Binding and Enzyme Inhibition

The difluoroethyl group can significantly impact a molecule's interaction with its biological target. Its size and electronic properties can influence the binding affinity and selectivity for a particular receptor or enzyme. For example, the difluoromethyl group can act as a hydrogen bond donor, which can be a crucial interaction for tight binding to a target protein. nih.gov In some cases, replacing a hydrogen or a methyl group with a difluoroethyl group can lead to a substantial increase in potency. The strong electron-withdrawing nature of the fluorine atoms can also alter the electronic distribution within the molecule, which can affect its ability to participate in key interactions within the active site of an enzyme. researchgate.net This can lead to the design of more potent and selective enzyme inhibitors.

Influence on Cellular Permeability and Bioavailability

The difluoromethyl group (CF2H), a close analogue of the 1,1-difluoroethyl group's functional end, is recognized for improving lipophilicity and the metabolic stability of bioactive molecules, which in turn facilitates better bioavailability and cell membrane permeability. nih.gov By replacing hydrogen atoms with fluorine, the C-F bond's strength makes the molecule more resistant to oxidative metabolism, a common pathway for drug degradation. tandfonline.com This enhanced stability can lead to a longer half-life in the body.

Furthermore, the electron-withdrawing nature of the difluoroethyl group can lower the pKa of the carboxylic acid group compared to its non-fluorinated counterpart. This modulation of acidity can be critical. While a certain level of basicity or acidity might be necessary for binding to a biological target, it can also hinder the molecule's ability to pass through lipid membranes. tandfonline.com By fine-tuning the pKa, chemists can achieve a better balance between target affinity and the ability to permeate cells. Benzoic acids, in general, are known to affect membrane permeability. nih.gov The specific fluorination pattern in this compound thus represents a strategic choice to optimize these properties for improved drug-like characteristics.

Table 1: Comparative Physicochemical Properties of Benzoic Acid and a Fluorinated Analogue Note: This table provides illustrative data based on general principles of fluorine substitution. Exact experimental values for this compound may vary.

| Compound | Key Functional Group | Expected Impact of Functional Group | Consequence for Permeability & Bioavailability |

| Benzoic Acid | -COOH | Baseline acidity and lipophilicity. | Serves as a reference for comparison. |

| This compound | -CF2CH3 | Increases lipophilicity; lowers pKa of the carboxylic acid. tandfonline.comnih.gov | Enhanced membrane permeation and improved metabolic stability can lead to higher bioavailability. tandfonline.com |

Development of Target-Specific Ligands and Modulators

The this compound scaffold is a valuable building block in the rational design of potent and selective ligands for various biological targets. The benzoic acid moiety itself is a common feature in many approved drugs and clinical candidates, often serving as a key interaction point with a protein's active site. Derivatives of benzoic acid have been successfully synthesized as antagonists for targets like the VLA-4 receptor, which is involved in inflammatory processes. nih.gov

The inclusion of the 1,1-difluoroethyl group provides specific advantages for ligand development:

Modulation of Binding Affinity: The difluoromethyl component can act as a bioisostere for other groups like alcohols or thiols, potentially forming hydrogen bonds with the target protein, which can enhance binding affinity and specificity. nih.gov

Improved Pharmacokinetics: As discussed, the group enhances metabolic stability, ensuring that the ligand remains intact long enough to reach and act on its target. tandfonline.comnih.gov

Exploration of Chemical Space: The unique properties of the difluoroethyl group allow medicinal chemists to create novel chemical entities with distinct structure-activity relationships (SAR). mdpi.com

Research has shown that pyrazole (B372694) derivatives incorporating a benzoic acid structure can act as potent antibacterial agents by inhibiting fatty acid biosynthesis. nih.gov Similarly, other benzoic acid derivatives have been developed as highly potent and selective antagonists for the EP4 receptor to treat inflammatory pain. nih.gov These examples underscore the utility of the benzoic acid core in generating target-specific modulators. By using the this compound variant, researchers can leverage the established role of the carboxylate in target binding while capitalizing on the pharmacokinetic benefits conferred by the fluorinated alkyl group.

Table 2: Examples of Benzoic Acid Derivatives as Target-Specific Modulators

| Compound Class | Target | Therapeutic Area | Reference |

| Substituted Benzoic Acids | Very Late Antigen-4 (VLA-4) | Inflammation | nih.gov |

| N-benzyl Indole Benzoic Acid Derivatives | Prostaglandin E Receptor 4 (EP4) | Inflammatory Pain | nih.gov |

| Pyrazolyl Benzoic Acid Derivatives | Fatty Acid Biosynthesis | Antibacterial | nih.gov |

| 4-Sulfamoylbenzoic Acid Derivatives | Cytosolic Phospholipase A2α | Inflammation | researchgate.net |

Radiosynthesis and Imaging Agent Research (e.g., PET Radiochemistry)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires molecular probes labeled with a positron-emitting radionuclide. nih.gov Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal physical and nuclear properties, including a convenient half-life of 109.7 minutes. nih.govnih.gov

The structure of this compound makes it and its derivatives interesting candidates for developing ¹⁸F-labeled PET tracers. While the existing C-F bonds on the ethyl group are stable, the aromatic ring provides a site for the introduction of ¹⁸F. A common strategy involves synthesizing a precursor molecule where a leaving group (such as a trimethylammonium group) is installed on the benzene (B151609) ring. nih.gov This precursor can then undergo a nucleophilic aromatic substitution reaction with cyclotron-produced [¹⁸F]fluoride to introduce the radioactive isotope in a single, rapid step. nih.gov

For example, a radiolabeled version, such as 4-(1,1-Difluoroethyl)-[¹⁸F]fluorobenzoic acid, could be synthesized. Such a tracer could be used to study biological processes where benzoic acid derivatives are known to accumulate. Research has already demonstrated the successful radiosynthesis of other ¹⁸F-labeled benzoic acid derivatives, such as N-(4-[¹⁸F]fluorobenzyl)cholylglycine, which was developed as a PET tracer to study the enterohepatic circulation of bile acids. nih.gov This work provides a clear precedent for the feasibility and utility of creating ¹⁸F-labeled benzoic acid-based imaging agents. nih.gov The development of such tracers from a this compound platform could enable in-vivo visualization and quantification of specific biological targets or pathways, aiding in drug development and disease diagnosis.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign methods for the synthesis of fluorinated organic compounds is a significant area of contemporary chemical research. kaibangchem.comglobalscientificjournal.com Future investigations into the synthesis of 4-(1,1-difluoroethyl)benzoic acid should prioritize the development of novel and sustainable routes that offer advantages over traditional fluorination techniques, which can involve harsh reagents and produce significant waste. stanford.edu

Exploration into catalytic methods, including those utilizing transition metals or enzymatic processes, could lead to more efficient and selective syntheses. rsc.org For instance, the application of late-stage fluorination techniques to readily available precursors could provide a more direct and atom-economical approach. Furthermore, the development of biocatalytic methods, leveraging enzymes for the introduction of the difluoroethyl group, represents a highly attractive, albeit challenging, avenue for sustainable production.

| Potential Synthetic Approach | Key Advantages | Research Focus |

| Catalytic C-H Fluorination | Direct functionalization of C-H bonds, high atom economy. | Development of selective catalysts for the introduction of the difluoroethyl group. |

| Enzymatic Fluorination | High selectivity, mild reaction conditions, environmentally friendly. | Discovery and engineering of enzymes capable of gem-difluorination. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reaction conditions for continuous production. |

| Photoredox Catalysis | Utilizes visible light as a renewable energy source. | Design of photocatalytic systems for the generation of fluoroalkyl radicals. acs.org |

Exploration of New Derivatization Pathways

The carboxylic acid functionality of this compound serves as a versatile handle for a wide array of chemical modifications, opening the door to a vast chemical space of novel derivatives. Future research should focus on exploring diverse derivatization pathways to generate libraries of new compounds with potentially valuable properties.

Standard derivatization of the carboxylic acid group can yield esters, amides, and other related functionalities, each with distinct physicochemical properties. globalscientificjournal.com More advanced strategies could involve using the benzoic acid as a scaffold for the construction of more complex heterocyclic systems, which are prevalent in many biologically active molecules. acs.org The development of novel derivatization reagents and methodologies will be crucial for efficiently accessing a wide range of structurally diverse compounds. nih.govresearchgate.netresearchgate.netnih.govnih.gov

| Derivative Class | Potential Applications | Synthetic Strategy |

| Amides and Peptides | Medicinal chemistry, materials science. | Coupling with various amines and amino acids. |

| Esters | Prodrugs, fragrances, polymers. | Esterification with a diverse range of alcohols. |

| Heterocycles | Drug discovery, agrochemicals. | Cyclization reactions involving the carboxylic acid and other functional groups. |

| Bioisosteres | Medicinal chemistry to improve pharmacokinetic properties. | Replacement of the carboxylic acid with moieties like tetrazoles or sulfonamides. nih.govnih.govscispace.comdrughunter.com |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding and accelerating experimental research. For this compound and its derivatives, advanced computational modeling can provide valuable insights into their structure, electronics, and potential biological activity.

Future research should employ a range of computational techniques, from density functional theory (DFT) to molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies. These methods can be used to:

Predict Reactivity: Model reaction mechanisms for novel synthetic routes to identify the most promising pathways.

Analyze Conformation: Understand the three-dimensional shape of the molecule and its derivatives, which is crucial for biological activity.

Simulate Interactions: Predict how derivatives might bind to biological targets, such as proteins or enzymes.

Guide Derivatization: Identify which modifications are most likely to lead to desired properties, such as enhanced biological activity or improved metabolic stability.

For instance, in silico studies can be performed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to prioritize which compounds to synthesize and test experimentally. nih.gov

Expansion of Medicinal Chemistry Applications Beyond Current Scope

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. eurekaselect.com The gem-difluoroethyl group in this compound is a particularly interesting motif that can act as a bioisostere for other functional groups, potentially leading to novel pharmacological profiles. rsc.org

Future research should systematically explore the potential of this compound and its derivatives in a wide range of therapeutic areas. While fluorinated benzoic acids have been investigated for applications in areas like anti-inflammatory and anti-cancer therapies, the specific contribution of the 1,1-difluoroethyl group remains largely unexplored. kaibangchem.com

Initial research could involve screening a library of derivatives against a panel of biological targets to identify lead compounds for further optimization. The structural information gained from these studies, combined with computational modeling, will be invaluable in designing next-generation therapeutic agents with improved efficacy and safety profiles. The exploration of this compound as a building block for agrochemicals is another promising avenue, given the prevalence of fluorinated compounds in modern agriculture. kaibangchem.com

Q & A

Basic: What synthetic routes are viable for preparing 4-(1,1-Difluoroethyl)benzoic acid, and what are the critical reaction conditions?

Methodological Answer:

A plausible route involves introducing the 1,1-difluoroethyl group via nucleophilic substitution or fluorination. For example, tert-butyl-protected intermediates (e.g., 4-(2-{[(tert-butoxy)carbonyl]amino}-1,1-difluoroethyl)benzoic acid in ) suggest using Boc-protected amines for regioselective fluorination. Key conditions include anhydrous environments, fluorinating agents like DAST (diethylaminosulfur trifluoride), and catalytic bases (e.g., K₂CO₃) to stabilize intermediates. Post-synthesis, acid hydrolysis removes protecting groups. Purity is ensured via recrystallization or column chromatography .

Basic: Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR distinguishes fluorine environments (δ ~ -100 to -150 ppm for CF₂ groups). ¹H/¹³C NMR confirms aromatic and ethyl group integration .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases: acetonitrile/water (0.1% TFA) gradients .

- Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ions (e.g., [M-H]⁻ at m/z 215) and fragmentation patterns .

Advanced: How does the difluoroethyl substituent affect acidity compared to other benzoic acid derivatives?

Methodological Answer:

The electron-withdrawing CF₂ group increases acidity by stabilizing the deprotonated carboxylate via inductive effects. Computational methods like COSMO-RS () predict pKa shifts. For example, 4-(1-methylethyl)-benzoic acid (pKa ~4.47) is less acidic than fluorinated analogs. Experimental validation involves potentiometric titration in aqueous/organic solvents (e.g., DMSO/water) to measure dissociation constants .

Advanced: What functionalization strategies enable applications in coordination chemistry or material science?

Methodological Answer:

- Phosphorylation: Analogous to 4-(Diethoxyphosphoryl)benzoic acid (), the carboxyl group can react with PCl₃ or phosphites to form phosphorylated derivatives. These act as ligands for transition metals (e.g., Ru or Pd) in catalysis.

- Esterification: Methanol/H₂SO₄ converts the acid to methyl esters for polymer precursors.

- Amide Coupling: EDC/HOBt-mediated coupling with amines generates bioactive conjugates .

Advanced: How can computational models predict physicochemical properties of this compound?

Methodological Answer:

- COSMO-RS: Predicts solubility, pKa, and partition coefficients by simulating solvation in diverse solvents (e.g., water, ethanol) .

- DFT Calculations: Optimize geometry (B3LYP/6-31G*) to study electronic effects of CF₂ on aromatic ring polarization.

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

Basic: What impurities arise during synthesis, and how are they mitigated?

Methodological Answer:

Common impurities:

- Defluorination Byproducts: Traces of ethylbenzoic acid due to incomplete fluorination. Mitigated by excess DAST and controlled reaction times.

- Isomeric Contaminants: Ortho/meta-substituted analogs. Minimized via steric directing groups (e.g., tert-butyl in intermediates) .

- Residual Solvents: GC-MS monitors THF or DCM levels; rotary evaporation removes volatiles .

Advanced: What biological activities are observed in structurally related difluorinated benzoic acids?

Methodological Answer:

- Enzyme Inhibition: 3,5-Difluoro-2-hydroxybenzoic acid () inhibits cyclooxygenase (COX) via competitive binding, suggesting anti-inflammatory potential.

- Antimicrobial Activity: Phosphorylated analogs () disrupt bacterial membranes. MIC assays (e.g., against E. coli) quantify efficacy.

- Receptor Binding: Fluorine’s electronegativity enhances interactions with hydrophobic pockets in targets (e.g., GPCRs). Radioligand assays (³H/¹⁴C labeling) validate affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.